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Compound of Interest

Compound Name: BAY-179

Cat. No.: B10819848 Get Quote

BAY-179 is a complex heterocyclic molecule with the chemical formula C₂₃H₂₁N₅OS.[1] It is

also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-

(benzofuran-2-yl)thiazole.[1]

Property Value

Molecular Formula C₂₃H₂₁N₅OS

Molecular Weight 415.51 g/mol [1][2]

CAS Number 2764880-87-5[1][2]

Appearance White to beige powder[1]

SMILES String
C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=

C4O3)CC5=NC6=NC=CC=C6[NH]5[2]

Solubility Soluble in DMSO[1][2]

Mechanism of Action: Inhibition of Oxidative
Phosphorylation
BAY-179 functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone

oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] The ETC is a critical

component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in

aerobic organisms.[4][5][6]
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By inhibiting Complex I, BAY-179 disrupts the transfer of electrons from NADH to the

remainder of the ETC. This leads to a decrease in the proton gradient across the inner

mitochondrial membrane, which in turn reduces ATP synthesis.[4][6] This mechanism of action

makes BAY-179 a valuable tool for studying the physiological and pathological roles of

mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a

heightened dependence on OXPHOS.[4][5][6]
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Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory

action of BAY-179 on Complex I.

Quantitative Data
BAY-179 exhibits potent inhibitory activity against Complex I across multiple species. This

cross-reactivity makes it a valuable tool for preclinical in vivo studies.

Species IC₅₀ (nM)

Human 79

Mouse 38

Rat 27

Dog 47

Table based on data from MedchemExpress.[3]

Experimental Protocols
The following are generalized protocols based on standard methodologies for the synthesis

and biological evaluation of small molecule inhibitors like BAY-179. For detailed experimental

procedures, it is recommended to consult the supporting information of the primary publication

in ACS Medicinal Chemistry Letters.[4]

General Synthetic Protocol
The synthesis of BAY-179 was achieved through a multi-step process culminating in the N-

alkylation of a piperidine intermediate.[6]

Synthesis of Piperidine Intermediate: The core piperidine structure is synthesized and

coupled with the benzofuran-thiazole moiety.

N-Alkylation: The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-

imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, BAY-
179.[6]
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Cellular ATP Measurement Assay
This assay is used to determine the potency of Complex I inhibitors by measuring their effect

on cellular ATP levels.

Cell Culture: A suitable cell line (e.g., A549) is cultured in appropriate media.

Compound Treatment: Cells are treated with a serial dilution of BAY-179 for a specified

period.

ATP Measurement: Cellular ATP levels are quantified using a commercially available

luminescence-based assay kit (e.g., CellTiter-Glo®).

Data Analysis: The luminescence data is normalized to untreated controls, and the IC₅₀

value is calculated using a standard dose-response curve fitting model.

Discovery and Optimization Workflow
The development of BAY-179 was the result of a rigorous hit-to-lead optimization campaign.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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